An In-depth Technical Guide to N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2)
An In-depth Technical Guide to N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust and plausible multi-step synthesis, and explores its prospective applications as a scaffold in the development of novel therapeutics. The synthesis section is presented with a rationale for key strategic decisions, reflecting a deep understanding of synthetic organic chemistry. Furthermore, this guide discusses the strategic incorporation of the tetrahydropyran moiety to enhance pharmacokinetic profiles and the N-methylbenzylamine core, a privileged structure in numerous biologically active agents. Detailed experimental protocols and characterization data are provided to enable the replication and utilization of this valuable building block in research and development settings.
Introduction: Unveiling a Promising Scaffold
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2) emerges as a molecule of interest for drug discovery programs, primarily due to the convergence of two key structural motifs: the N-methylbenzylamine core and the tetrahydropyran (THP) ether linkage. The N-methylbenzylamine framework is a well-established pharmacophore present in a multitude of biologically active compounds, including kinase inhibitors and receptor modulators.[1] The strategic incorporation of a tetrahydropyran ring is a modern medicinal chemistry tactic to improve aqueous solubility, reduce lipophilicity, and introduce a potential hydrogen bond acceptor, thereby favorably modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[2]
This guide will provide a detailed exposition on the synthesis and potential utility of this compound, positioning it as a valuable intermediate for the construction of compound libraries aimed at identifying novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is crucial for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 898289-40-2 | [3][4] |
| Molecular Formula | C₁₃H₁₉NO₂ | [4] |
| Molecular Weight | 221.29 g/mol | [4] |
| IUPAC Name | N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | [3] |
| SMILES | CNCc1ccc(cc1)OC1CCOCC1 | [3] |
Strategic Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
The synthesis of the target molecule can be logically approached in a convergent manner, focusing on the sequential construction of the ether linkage followed by the formation of the N-methylbenzylamine moiety. This strategy allows for the purification of key intermediates, ensuring a high-quality final product.
Caption: Proposed synthetic workflow for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.
Part 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzonitrile (Intermediate 1)
The initial step involves the formation of the ether bond. A robust and widely used method for this transformation is the Williamson ether synthesis.[5] This reaction is favored due to the high reactivity of the phenoxide nucleophile with a suitable electrophile. An alternative approach, the Mitsunobu reaction, could also be employed, particularly for substrates sensitive to strongly basic conditions.[4][6]
Protocol: Williamson Ether Synthesis
-
Deprotonation: To a solution of tetrahydropyran-4-ol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Add a solution of 4-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-(tetrahydropyran-4-yloxy)benzonitrile as a pure compound.
Part 2: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde (Intermediate 2)
The conversion of the nitrile to an aldehyde is a critical step. A partial reduction is required to avoid over-reduction to the corresponding benzyl alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation at low temperatures.
Protocol: Nitrile Reduction
-
Reaction Setup: Dissolve 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene and cool to -78 °C under an inert atmosphere.
-
Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.2-1.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude aldehyde is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Part 3: Synthesis of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (Final Product)
The final step is a reductive amination, which couples the aldehyde with methylamine and reduces the intermediate imine in situ. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation.
Protocol: Reductive Amination
-
Imine Formation: Dissolve 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 equivalent) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). Add methylamine (as a solution in THF or water, 1.5-2.0 equivalents). If using methylamine hydrochloride, a non-nucleophilic base such as triethylamine (TEA) should be added to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent (e.g., NaBH₄ or NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). If the product is in an organic solvent, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Applications in Drug Discovery
While specific biological activity data for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is not yet publicly available, its structural components suggest significant potential as a building block for novel therapeutics, particularly in the area of kinase inhibition.
Caption: Rationale for the potential applications of the title compound in drug discovery.
The N-benzylamine scaffold is a common feature in many kinase inhibitors, where the benzyl group often occupies a hydrophobic pocket in the ATP binding site.[7] The tetrahydropyran group, as a bioisostere of a cyclohexyl or other lipophilic groups, can enhance binding affinity through favorable interactions while improving the overall physicochemical profile of the molecule.[2] For instance, the THP moiety has been successfully incorporated into inhibitors of ATM kinase and IRAK4.[2]
Therefore, N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine represents a readily accessible starting point for the synthesis of compound libraries targeting various protein kinases implicated in oncology and inflammatory diseases. Further elaboration of the N-methylamino group or substitution on the benzylamine core could lead to the discovery of potent and selective inhibitors.
Conclusion
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine is a strategically designed chemical intermediate that holds considerable promise for medicinal chemistry applications. This guide has provided a detailed, scientifically-grounded framework for its synthesis, characterization, and potential utility. The outlined synthetic protocols are robust and based on well-established chemical transformations, ensuring a high probability of successful implementation. Researchers in the field of drug discovery are encouraged to consider this compound as a valuable addition to their molecular toolbox for the development of next-generation therapeutics.
References
-
Appchem. N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
PubMed Central (PMC). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]
-
PubMed. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. [Link]
-
PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]
-
PubMed. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. [Link]
-
ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. [Link]
- Google Patents.
-
PubMed. phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
PubMed. Direct Amidation of Tertiary N-Benzylamines. [Link]
-
PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. [Link]
-
PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
-
Office of Justice Programs. Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. [Link]7.pdf)
Sources
- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine [synhet.com]
- 4. appchemical.com [appchemical.com]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3'-(4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
